molecular formula C23H21ClFNO4 B5515427 4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE

Cat. No.: B5515427
M. Wt: 429.9 g/mol
InChI Key: SOUSILJDXCIZMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-CHLORO-6-FLUOROPHENYL)-7-(2,5-DIMETHOXYPHENYL)-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLINE-2,5-DIONE is a useful research compound. Its molecular formula is C23H21ClFNO4 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is 429.1143140 g/mol and the complexity rating of the compound is 713. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Characterization and Molecular Structure Analysis

Research into similar quinoline derivatives, such as those involving density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, has provided insights into their molecular structure, spectroscopic characterization, and electronic properties. These studies offer valuable information on the optimized molecular structure, NBO analysis, and NLO properties, essential for understanding the biological potentials and corrosion inhibition capabilities of these compounds (Wazzan, Al-Qurashi, & Faidallah, 2016).

Antibacterial and Cytotoxic Activities

Compounds structurally related to quinolinediones have been evaluated for their antibacterial and cytotoxic activities. For instance, novel antibacterial quinolone derivatives with potent activities against both Gram-positive and Gram-negative bacteria have been identified, demonstrating the potential for new therapeutic agents (Kuramoto et al., 2003). Furthermore, mono- and dialkoxy derivatives of 5,8-quinolinedione have shown higher cytotoxicity against human cancer cell lines compared to established chemotherapy agents, highlighting their potential in cancer treatment (Kadela et al., 2016).

Optical and Electronic Properties for Material Science

Quinoline derivatives have been studied for their optical and electronic properties, making them suitable for applications in material science. For example, the structural and optical properties of quinoline derivatives thin films have been explored for potential uses in photovoltaic cells and optoelectronic devices, indicating their utility in developing new materials with desired photophysical characteristics (Zeyada, El-Nahass, & El-Shabaan, 2016).

Fluorescent Sensors and Photophysical Studies

Quinoline-based compounds have also been developed as fluorescent sensors for the detection of small inorganic cations, with potential applications in biochemical and medical research for studying various biological systems. The electron transfer mechanisms within these compounds can be modulated upon complexation with inorganic cations, enabling their use as sensitive fluorescence indicators (Mac et al., 2010).

Properties

IUPAC Name

4-(2-chloro-6-fluorophenyl)-7-(2,5-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClFNO4/c1-29-13-6-7-20(30-2)14(10-13)12-8-18-23(19(27)9-12)15(11-21(28)26-18)22-16(24)4-3-5-17(22)25/h3-7,10,12,15H,8-9,11H2,1-2H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOUSILJDXCIZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC3=C(C(CC(=O)N3)C4=C(C=CC=C4Cl)F)C(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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